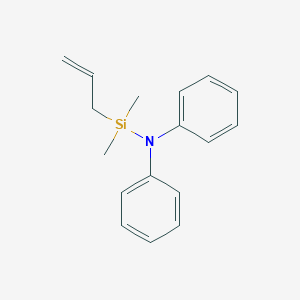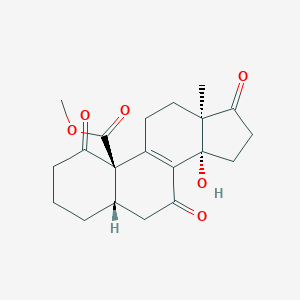![molecular formula C20H24ClN3O4S B237540 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
作用机制
The mechanism of action of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anti-cancer agent. The compound has also been shown to reduce the production of pro-inflammatory cytokines, which is a desirable effect for an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide for lab experiments is its relatively simple synthesis method. However, the compound is not widely available and can be expensive to produce. Another limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is its potential as an anti-cancer agent in combination with other drugs. Another area of interest is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, more research is needed to establish the safety and efficacy of the compound in humans.
合成方法
The synthesis of 3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The starting material is 3-chloro-4-ethoxyaniline, which is reacted with 4-(methylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-4'-chloroacetanilide to yield the final product. The yield of the final product is typically around 50-60%.
科学研究应用
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in several areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
属性
产品名称 |
3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
分子式 |
C20H24ClN3O4S |
分子量 |
437.9 g/mol |
IUPAC 名称 |
3-chloro-4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-28-19-9-8-15(14-16(19)21)20(25)22-17-6-4-5-7-18(17)23-10-12-24(13-11-23)29(2,26)27/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI 键 |
QPVMMLFKAZKMII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)


![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)